molecular formula C17H25NO4 B098361 Propiophenone, 3-piperidino-2',4',6'-trimethoxy- CAS No. 18703-94-1

Propiophenone, 3-piperidino-2',4',6'-trimethoxy-

Cat. No. B098361
CAS RN: 18703-94-1
M. Wt: 307.4 g/mol
InChI Key: YYQLYLIMEUROLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone, 3-piperidino-2',4',6'-trimethoxy-, also known as PPT, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic organic compound that belongs to the class of phenylketones and has a molecular formula of C16H23NO3. PPT is a white crystalline powder that is soluble in organic solvents and has a melting point of 81-83°C.

Mechanism Of Action

Propiophenone, 3-piperidino-2',4',6'-trimethoxy- acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission. This increase in dopamine signaling has been shown to have a number of effects on behavior and cognition.

Biochemical And Physiological Effects

Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, leading to an increase in dopaminergic neurotransmission. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in laboratory experiments is its potency as a DAT inhibitor. This allows researchers to study the effects of dopamine on behavior and cognition in a more precise manner. However, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- does have some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are a number of future directions for research on Propiophenone, 3-piperidino-2',4',6'-trimethoxy-. One area of interest is the role of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in addiction and substance abuse. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been shown to increase the activity of the mesolimbic dopamine system, which is involved in addiction. Further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of more potent and selective DAT inhibitors. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a potent DAT inhibitor, but it also has off-target effects. Developing more selective inhibitors could lead to a better understanding of the role of DAT in the brain and could lead to the development of new treatments for a range of neurological disorders.
Conclusion:
In conclusion, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the dopamine transporter and has been used to study the function of this transporter in the brain. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has a number of biochemical and physiological effects and has been shown to increase the activity of the mesolimbic dopamine system. There are a number of future directions for research on Propiophenone, 3-piperidino-2',4',6'-trimethoxy-, including the role of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in addiction and substance abuse and the development of more potent and selective DAT inhibitors.

Synthesis Methods

The synthesis of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- involves the reaction of propiophenone with piperidine and paraformaldehyde in the presence of an acid catalyst. The reaction proceeds through a Mannich-type reaction, leading to the formation of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- as the final product. The synthesis of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the dopamine transporter (DAT) and has been used to study the function of this transporter in the brain. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has also been used to study the effects of dopamine on behavior and cognition.

properties

CAS RN

18703-94-1

Product Name

Propiophenone, 3-piperidino-2',4',6'-trimethoxy-

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3

InChI Key

YYQLYLIMEUROLG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCCCC2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCCCC2)OC

Other CAS RN

18703-94-1

synonyms

3-(1-Piperidinyl)-1-(2,4,6-trimethoxyphenyl)-1-propanone

Origin of Product

United States

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